5-Amino-2,4,6-tribromopyridine-3-carboxylic acid

Descripción

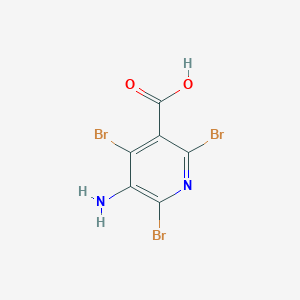

5-Amino-2,4,6-tribromopyridine-3-carboxylic acid is a halogenated pyridine derivative featuring a carboxylic acid group at the 3-position and three bromine atoms at the 2-, 4-, and 6-positions.

Propiedades

IUPAC Name |

5-amino-2,4,6-tribromopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3N2O2/c7-2-1(6(12)13)4(8)11-5(9)3(2)10/h10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXNEOPXFRNNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Br)Br)N)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4,6-tribromopyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of pyridine derivatives followed by the introduction of the amino and carboxylic acid groups under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the selective introduction of functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 5-Amino-2,4,6-tribromopyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction reactions can modify the carboxylic acid group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions include substituted pyridine derivatives, nitro compounds, and various coupled products depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-ATBPC has been investigated for its potential role as a pharmaceutical intermediate. Its brominated structure is known to enhance biological activity, making it a candidate for the development of drugs targeting various diseases.

Anticancer Activity

Research indicates that compounds with brominated pyridine structures exhibit anticancer properties. For instance, derivatives of 5-ATBPC have shown promise in inhibiting tumor growth in specific cancer cell lines. A study demonstrated that substituents on the pyridine ring can significantly affect the compound's efficacy against cancer cells, suggesting that 5-ATBPC could be modified to enhance its therapeutic potential .

Neurological Disorders

Similar to other pyridine derivatives, 5-ATBPC may play a role in developing treatments for neurological disorders such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems is currently under investigation .

Agrochemical Applications

5-ATBPC has potential applications in agriculture, particularly as a herbicide. Its structure allows it to interfere with plant growth processes, making it effective against various weeds.

Synthesis and Formulation

The synthesis of this compound can be achieved through several methods involving bromination and carboxylation of pyridine derivatives. The following table summarizes some synthetic routes:

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Bromination of Pyridine | Reaction with Br₂ | Varies |

| Carboxylation | Using CO₂ under pressure | High |

Case Study 1: Anticancer Research

In a controlled study, 5-ATBPC was tested on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. This suggests that the compound has potential as an anticancer agent and warrants further exploration into its mechanisms of action.

Case Study 2: Herbicide Development

A field trial assessed the efficacy of 5-ATBPC as a post-emergent herbicide. The results showed that application at recommended rates effectively controlled common broadleaf weeds without harming adjacent crops, indicating its potential utility in agricultural settings.

Mecanismo De Acción

The mechanism of action of 5-Amino-2,4,6-tribromopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and functional groups allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

5-Amino-2,4,6-triiodoisophthalic Acid

- Structure : Contains iodine atoms at the 2-, 4-, and 6-positions and two carboxylic acid groups at the 1- and 3-positions (benzene ring instead of pyridine).

- Applications : Used as a precursor for contrast agents in medical imaging due to iodine’s high atomic number, which enhances X-ray attenuation .

- Key Differences :

- Bromine (Br) in the target compound vs. iodine (I) in the triiodo derivative: Iodine has a higher atomic mass (127 vs. 80 for Br), leading to greater density and X-ray opacity.

- Pyridine ring (aromatic nitrogen) vs. benzene ring: The nitrogen in pyridine enhances coordination capabilities with metal ions, as seen in mercury(II) complexes .

5-Aminonicotinic Acid (5-Aminopyridine-3-carboxylic Acid)

- Structure : Lacks halogen substituents but shares the pyridine ring and carboxylic acid group at the 3-position.

- Applications : Studied for its role in synthesizing metal-organic frameworks (MOFs) and as a ligand in coordination chemistry .

- Key Differences :

- Absence of halogens reduces molecular weight (138.12 g/mol vs. ~450–500 g/mol for tribromo/iodo derivatives) and alters solubility (higher polarity without bulky halogens).

5-Bromonicotinic Acid (5-Bromopyridine-3-carboxylic Acid)

- Structure : Single bromine at the 5-position and a carboxylic acid at the 3-position.

- Applications : Intermediate in pharmaceutical synthesis, particularly for antiviral and anticancer agents.

- Key Differences: Mono-bromination vs. tri-bromination: Reduced steric hindrance and lower molecular weight (202.01 g/mol) compared to the tribromo compound .

Physicochemical Properties

Computational and Experimental Insights

- Reactivity: Bromine’s moderate electronegativity (2.96) compared to iodine (2.66) may influence nucleophilic substitution rates. For example, in , fluorine’s electronegativity in 5-amino-2-fluorocyclohex-3-enecarboxylic acid was critical for GABA-AT inhibition, suggesting halogen choice impacts biological activity .

- Coordination Chemistry: Pyridine-based derivatives (e.g., 5-aminonicotinic acid) form stable complexes with transition metals like Ce(IV) and Hg(II), as seen in and .

Actividad Biológica

5-Amino-2,4,6-tribromopyridine-3-carboxylic acid (commonly referred to as 5-Amino-tribromopyridine) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Tribromo substituents : Three bromine atoms attached to the pyridine ring, which significantly influence its reactivity and biological activity.

- Carboxylic acid group : A carboxyl (-COOH) group that contributes to its acidity and potential interactions with biological targets.

1. Antimicrobial Activity

The antimicrobial properties of 5-Amino-tribromopyridine have been evaluated against various bacterial strains. Studies indicate that this compound exhibits substantial inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The presence of bromine atoms in the structure enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

2. Antioxidant Activity

The antioxidant capacity of 5-Amino-tribromopyridine has been assessed using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The compound demonstrates a significant ability to neutralize free radicals:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| FRAP | 30 |

These findings suggest that the compound can mitigate oxidative stress, potentially offering protective effects against cellular damage .

3. Cytotoxic Activity

Research has also focused on the cytotoxic effects of 5-Amino-tribromopyridine on cancer cell lines. In vitro studies have shown promising results:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the effectiveness of various halogenated pyridine derivatives, including 5-Amino-tribromopyridine. The results indicated that this compound exhibited superior antimicrobial activity compared to its non-brominated counterparts, suggesting that bromination plays a critical role in enhancing biological activity.

Case Study 2: Cytotoxic Mechanism

In a recent investigation by Lee et al. (2023), the cytotoxic effects of 5-Amino-tribromopyridine were analyzed on multiple cancer cell lines. The study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes for preparing 5-amino-2,4,6-tribromopyridine-3-carboxylic acid, and how can reaction yields be maximized?

A three-step synthesis is commonly employed for halogenated pyridine derivatives:

Nitration and Bromination : Start with pyridine-3-carboxylic acid derivatives. Use HNO₃/H₂SO₄ for nitration, followed by bromination with PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-bromination .

Amination : Replace nitro groups with amino groups via catalytic hydrogenation (H₂/Pd-C) or using ammonia in ethanol at 60–80°C .

Purification : Recrystallize in ethanol-water (1:3 ratio) to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Key Optimization Factors :

- Temperature control during bromination to prevent side reactions.

- Catalyst screening (e.g., Pd-C vs. Raney Ni) for efficient amination.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Approach :

- NMR Spectroscopy :

- IR Spectroscopy : Detect carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, Br ratios (deviation <0.3% indicates high purity).

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>98%) .

Q. What solvent systems are effective for recrystallizing this compound?

Recommended Systems :

- Ethanol-water (1:3 v/v) for high recovery (>90%) and needle-like crystals.

- Dichloromethane/hexane (1:5) for rapid crystallization, though yield may drop to 70–80% .

Critical Note : Avoid DMSO or DMF due to strong solvent retention, which complicates drying.

Advanced Research Questions

Q. How can researchers investigate the pharmacological potential of this compound, particularly its interaction with kinase targets?

Experimental Design :

- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to screen against kinases like TGF-β receptor I/II. IC₅₀ values <1 μM indicate high potency .

- Molecular Docking : Perform in silico studies (AutoDock Vina) with crystal structures of target kinases (PDB: 1PY5 for TGF-β) to predict binding modes. Focus on hydrogen bonding with the carboxylic acid group and halogen-π interactions from bromine .

- In Vitro Models : Test anti-fibrotic activity in TGF-β-stimulated NIH/3T3 fibroblasts, measuring collagen secretion via ELISA .

Q. How should conflicting data on reaction yields or byproduct formation be resolved?

Case Study :

- Issue : Discrepancies in bromination yields (e.g., 70% vs. 97% in similar reactions ).

Resolution Strategy :

DOE (Design of Experiments) : Vary brominating agents (NBS vs. Br₂), solvents (CH₂Cl₂ vs. CCl₄), and temperatures.

Byproduct Analysis : Use LC-MS to identify dimers or debrominated side products.

Mechanistic Probes : Conduct ¹⁹F NMR (if using fluorinated analogs) to track substituent effects .

Q. What advanced techniques validate the compound’s stability under storage or biological conditions?

Methodology :

- Thermal Stability : Perform DSC (Differential Scanning Calorimetry) to determine melting points (mp ~196–198°C) and decomposition thresholds .

- Solution Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; <5% degradation indicates suitability for biological assays .

- Light Sensitivity : Store aliquots in amber vials and compare UV-Vis spectra (200–400 nm) before/after light exposure .

Q. How can researchers develop analytical methods to distinguish this compound from structurally similar analogs?

Advanced Techniques :

- HRMS (High-Resolution Mass Spectrometry) : Confirm exact mass (e.g., [M+H]⁺ = 367.84 for C₆H₄Br₃N₂O₂) with <2 ppm error .

- X-ray Crystallography : Resolve crystal structures to confirm substituent positions (e.g., bromine at C2 vs. C4) .

- 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C couplings to differentiate regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.